a-Chlorocrotonaldehyde
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Overview
Description
a-Chlorocrotonaldehyde: is a chlorine-containing organic compound that has garnered attention due to its unique chemical properties and potential applications. It is an unsaturated aldehyde with the chemical formula C4H5ClO. This compound is particularly notable for its role in atmospheric chemistry and its potential use as a marker for chlorine atom reactions in urban coastal areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: a-Chlorocrotonaldehyde can be synthesized through the reaction of 1-acetoxy-1,3-butadiene with chlorine gas. This reaction is typically carried out at room temperature in the presence or absence of nitrogen oxides . Another method involves the direct chlorination of acetaldehyde or paraldehyde, followed by further chlorination steps .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of crotonaldehyde. This process requires precise control of reaction conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: a-Chlorocrotonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols and amines can react with this compound under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine-substituted crotonaldehydes.
Scientific Research Applications
a-Chlorocrotonaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into various compounds.
Biology: Studies have explored its potential interactions with biological molecules, although detailed biological applications are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of synthetic rubber and other industrial chemicals
Mechanism of Action
The mechanism of action of a-Chlorocrotonaldehyde involves its reactivity with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is due to the presence of the chlorine atom and the aldehyde group, which make the compound highly reactive towards nucleophilic attack .
Comparison with Similar Compounds
Crotonaldehyde: Similar in structure but lacks the chlorine atom.
Chloromethyl vinyl ketone: Another chlorine-containing compound with similar reactivity.
Methacrolein: An unsaturated aldehyde with similar chemical properties.
Uniqueness: a-Chlorocrotonaldehyde is unique due to its specific reactivity patterns and its role as a marker for chlorine atom chemistry in urban coastal areas. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
55947-16-5 |
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Molecular Formula |
C4H5ClO |
Molecular Weight |
104.53 g/mol |
IUPAC Name |
(E)-2-chlorobut-2-enal |
InChI |
InChI=1S/C4H5ClO/c1-2-4(5)3-6/h2-3H,1H3/b4-2+ |
InChI Key |
GMUIHGWBQIUCST-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C(\C=O)/Cl |
Canonical SMILES |
CC=C(C=O)Cl |
Origin of Product |
United States |
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